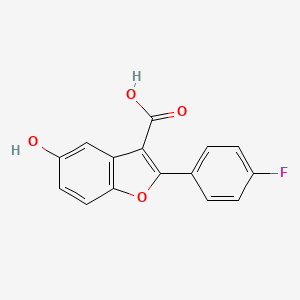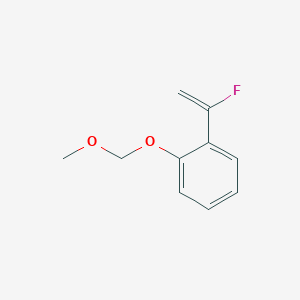![molecular formula C18H17N5O B8289090 2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8289090.png)
2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
概要
説明
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a dipyridoazepine scaffold. The presence of multiple nitrogen atoms within its structure makes it a potential candidate for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde under acidic conditions, leading to the formation of an intermediate product. This intermediate undergoes intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like selenous acid to introduce carbonyl functionalities.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyrazole and dipyridoazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenous acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenous acid can yield carbonyl-containing derivatives .
科学的研究の応用
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
作用機序
The mechanism of action of 5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further drug development .
特性
分子式 |
C18H17N5O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C18H17N5O/c1-3-12-16-13(5-4-8-19-16)18(24)23(2)15-7-6-14(22-17(12)15)11-9-20-21-10-11/h4-10,12H,3H2,1-2H3,(H,20,21) |
InChIキー |
OSZBDAQREUZSMQ-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNN=C4)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
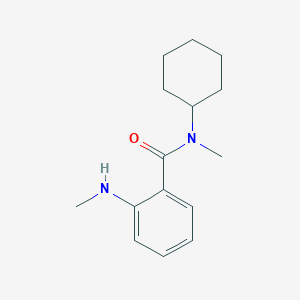
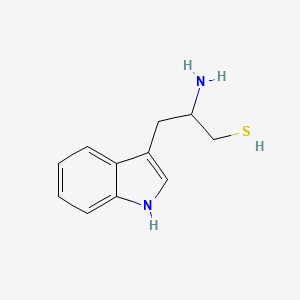
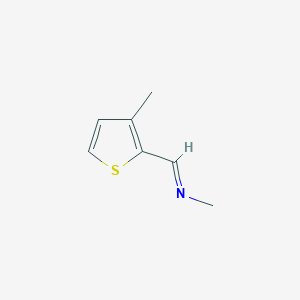
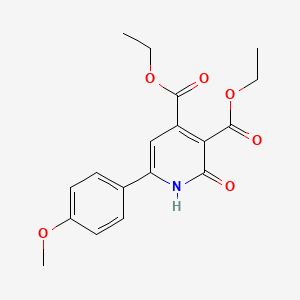
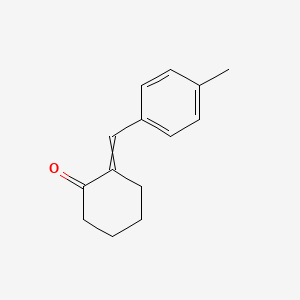
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbothioamide](/img/structure/B8289058.png)


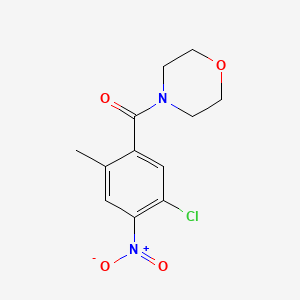

![9-[4-(2-Hydroxyethoxy)-phenyl]-thianthrenium hexafluorophosphate](/img/structure/B8289077.png)

